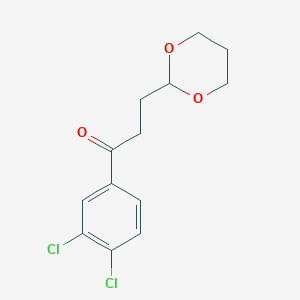

![molecular formula C14H13F6NO3 B1326421 Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1135225-10-3](/img/structure/B1326421.png)

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

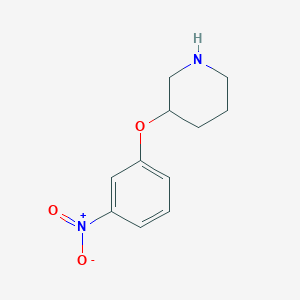

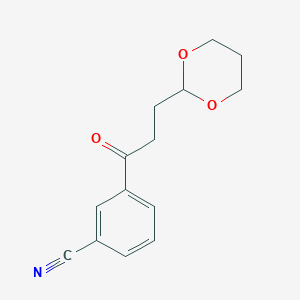

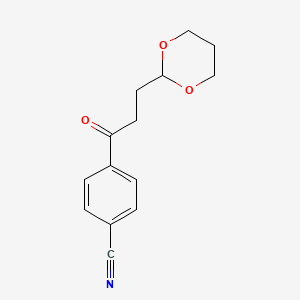

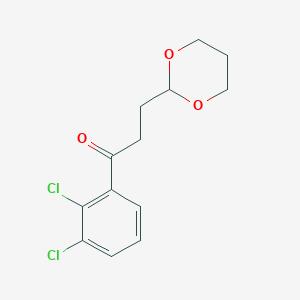

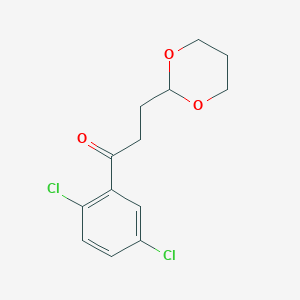

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution in the molecule. The stereochemistry at the 2S,4S positions in the pyrrolidine ring would also play a significant role in the molecule’s 3D structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, and the trifluoromethyl groups might participate in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar ester group and the electronegative fluorine atoms might increase its polarity .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research has focused on the synthesis and modification of pyridine and imidazole derivatives, utilizing methods that include direct methylation or trifluoroethylation. Such methodologies are crucial for developing room temperature ionic liquids (RTILs), highlighting the compound's role in facilitating novel organic reactions and synthesizing new materials with potential applications in green chemistry and ionic liquid development (Zhang, Martin, & Desmarteau, 2003).

Material Science

In material science, the compound has been utilized in the development of soluble and colorless polyimides containing 1,4:3,6-dianhydro-d-glucidol and fluorinated units. These polyimides exhibit high transparency, flexibility, and low dielectric constants, making them suitable for applications in electronics and photonics where materials with low dielectric properties are crucial (Mi et al., 2017).

Catalysis and Green Chemistry

The compound's derivatives have been explored as zwitterionic salts, acting as mild organocatalysts for transesterification reactions. This research underscores the potential of such compounds in catalysis, particularly in developing environmentally benign processes for esterification and transesterification, which are fundamental reactions in the production of polymers and biofuels (Ishihara, Niwa, & Kosugi, 2008).

Advanced Polymeric Materials

Furthermore, the synthesis and characterization of novel polyimides derived from bisphenols and aromatic diamines have been investigated. These materials show promise due to their inherent viscosities, solubility in common solvents, and capacity to form strong, flexible films. Such properties are advantageous for creating advanced materials for coatings, films, and engineering plastics, which require high thermal stability and mechanical strength (Wang et al., 2006).

Mécanisme D'action

Orientations Futures

The study of organofluorine compounds is a vibrant field in chemistry due to their importance in pharmaceuticals and materials science . Compounds like “Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate” could be of interest in these areas, but more research would be needed to explore their potential applications.

Propriétés

IUPAC Name |

methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGUXDHUULXEIK-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

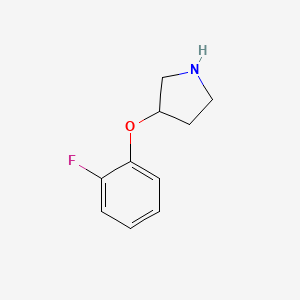

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

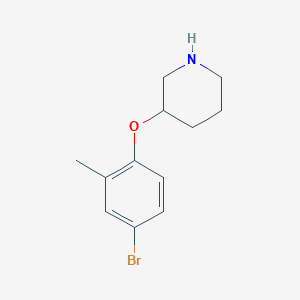

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)